N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide
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Overview
Description
N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a fluorine atom, and a propan-2-ylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-propan-2-ylsulfonylbenzoic acid with propylamine to form the corresponding amide. This intermediate is then subjected to cyanomethylation using cyanomethyl reagents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The fluorine atom and sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-chloroisonicotinamide: Shares the cyanomethyl group but differs in the presence of a chlorine atom and an isonicotinamide core.
N-(Cyanomethyl)-2,3-dimethylpyridinium salts: Contains a cyanomethyl group and a pyridinium core, used in different chemical reactions.
Uniqueness
N-(Cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom and the sulfonyl group enhances its stability and potential interactions with biological targets .
Properties
IUPAC Name |
N-(cyanomethyl)-2-fluoro-5-propan-2-ylsulfonyl-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-4-8-18(9-7-17)15(19)13-10-12(5-6-14(13)16)22(20,21)11(2)3/h5-6,10-11H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMMXAOGURALGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(C=CC(=C1)S(=O)(=O)C(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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